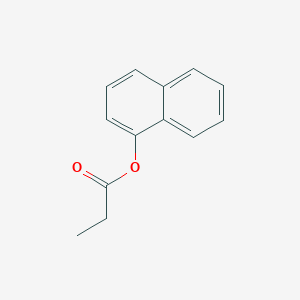

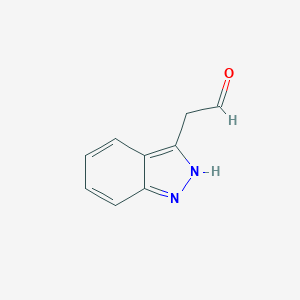

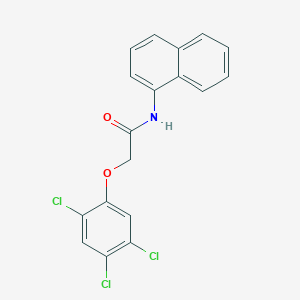

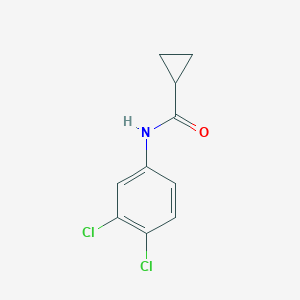

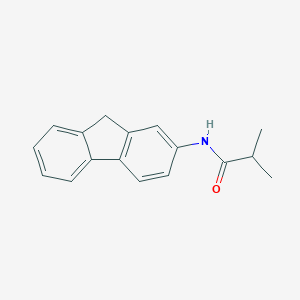

N-(9H-fluoren-2-yl)-2-methylpropanamide

Übersicht

Beschreibung

N-(9H-fluoren-2-yl)-2-methylpropanamide (FMA) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. FMA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 237.32 g/mol.

Wissenschaftliche Forschungsanwendungen

N-(9H-fluoren-2-yl)-2-methylpropanamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(9H-fluoren-2-yl)-2-methylpropanamide has been shown to exhibit anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-(9H-fluoren-2-yl)-2-methylpropanamide has also been studied for its potential use as a fluorescent probe for imaging applications, due to its high fluorescence quantum yield and photostability. In materials science, N-(9H-fluoren-2-yl)-2-methylpropanamide has been used as a building block for the synthesis of conjugated polymers, which have potential applications in organic electronics.

Wirkmechanismus

The mechanism of action of N-(9H-fluoren-2-yl)-2-methylpropanamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(9H-fluoren-2-yl)-2-methylpropanamide has been shown to induce cell cycle arrest and apoptosis, possibly through the inhibition of protein synthesis and DNA damage. N-(9H-fluoren-2-yl)-2-methylpropanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in cancer progression. In imaging applications, N-(9H-fluoren-2-yl)-2-methylpropanamide acts as a fluorescent probe by absorbing light energy and emitting it at a longer wavelength, allowing for the visualization of biological structures.

Biochemical and Physiological Effects:

N-(9H-fluoren-2-yl)-2-methylpropanamide has been shown to have both biochemical and physiological effects. In cancer cells, N-(9H-fluoren-2-yl)-2-methylpropanamide has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. N-(9H-fluoren-2-yl)-2-methylpropanamide has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression patterns. In imaging applications, N-(9H-fluoren-2-yl)-2-methylpropanamide has been shown to selectively accumulate in certain tissues, allowing for the visualization of biological structures.

Vorteile Und Einschränkungen Für Laborexperimente

N-(9H-fluoren-2-yl)-2-methylpropanamide has several advantages for lab experiments, including its high purity, solubility in organic solvents, and potential applications in various fields. However, N-(9H-fluoren-2-yl)-2-methylpropanamide also has some limitations, including its low water solubility, which can make it difficult to study in aqueous environments. N-(9H-fluoren-2-yl)-2-methylpropanamide also has limited stability under certain conditions, which can affect its performance in experiments.

Zukünftige Richtungen

There are several future directions for the study of N-(9H-fluoren-2-yl)-2-methylpropanamide, including its potential applications in drug development, materials science, and imaging. In drug development, N-(9H-fluoren-2-yl)-2-methylpropanamide could be further studied for its anticancer activity and potential use as a therapeutic agent. In materials science, N-(9H-fluoren-2-yl)-2-methylpropanamide could be used as a building block for the synthesis of new materials with unique properties. In imaging, N-(9H-fluoren-2-yl)-2-methylpropanamide could be further developed as a fluorescent probe for the visualization of biological structures. Overall, the study of N-(9H-fluoren-2-yl)-2-methylpropanamide has the potential to lead to new discoveries and advancements in various fields.

Eigenschaften

CAS-Nummer |

60550-87-0 |

|---|---|

Produktname |

N-(9H-fluoren-2-yl)-2-methylpropanamide |

Molekularformel |

C17H17NO |

Molekulargewicht |

251.32 g/mol |

IUPAC-Name |

N-(9H-fluoren-2-yl)-2-methylpropanamide |

InChI |

InChI=1S/C17H17NO/c1-11(2)17(19)18-14-7-8-16-13(10-14)9-12-5-3-4-6-15(12)16/h3-8,10-11H,9H2,1-2H3,(H,18,19) |

InChI-Schlüssel |

DHMMTGSEYAATET-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Kanonische SMILES |

CC(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Andere CAS-Nummern |

60550-87-0 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.